2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butylphenoxy group, an oxazolo[4,5-b]pyridine moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 4-tert-butylphenol: This can be synthesized via the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Formation of 4-tert-butylphenoxy acetic acid: This involves the reaction of 4-tert-butylphenol with chloroacetic acid under basic conditions.
Synthesis of the oxazolo[4,5-b]pyridine intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the 4-tert-butylphenoxy acetic acid with the oxazolo[4,5-b]pyridine intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding amine.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tert-butylphenoxy group may enhance the compound’s stability and binding affinity to its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Shares the tert-butylphenol structure but lacks the oxazolo[4,5-b]pyridine and acetamide groups.
4-tert-Butylphenyl 1-(2,3-epoxy)propyl ether: Contains the tert-butylphenyl group but differs in the functional groups attached.
2,4,6-tri-tert-butylphenol: Contains multiple tert-butyl groups but lacks the complex acetamide and oxazolo[4,5-b]pyridine structures.
Uniqueness
2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its combination of the tert-butylphenoxy group, oxazolo[4,5-b]pyridine moiety, and acetamide linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C25H25N3O3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H25N3O3/c1-16-14-17(24-28-23-21(31-24)6-5-13-26-23)7-12-20(16)27-22(29)15-30-19-10-8-18(9-11-19)25(2,3)4/h5-14H,15H2,1-4H3,(H,27,29) |
InChI Key |
XVSQSUDDBDTSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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